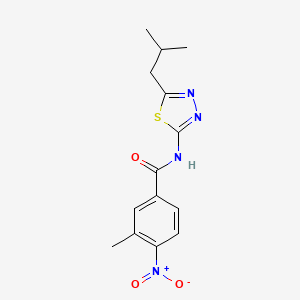
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as Compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1 is not yet fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways involved in cell growth, inflammation, and oxidative stress. It has been reported to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1 has been reported to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. Furthermore, it has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1 has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising results in preclinical studies. Additionally, it has a favorable toxicity profile and has not shown any significant adverse effects in animal studies. However, there are also some limitations associated with its use in lab experiments. For instance, its solubility in water is relatively low, which makes it difficult to administer in vivo. Furthermore, its mechanism of action is not yet fully understood, which makes it challenging to develop targeted therapies based on its activity.
Future Directions
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1. One potential area of investigation is the development of more efficient synthesis methods to improve the overall yield of the compound. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for therapeutic intervention. Furthermore, the development of novel formulations or drug delivery systems may help to overcome some of the solubility limitations associated with its use in vivo. Finally, additional preclinical and clinical studies are needed to evaluate its safety and efficacy as a potential therapeutic agent in various disease conditions.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1 has been studied for its potential use as a therapeutic agent in various disease conditions such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide 1 has been found to exhibit neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8(2)6-12-16-17-14(22-12)15-13(19)10-4-5-11(18(20)21)9(3)7-10/h4-5,7-8H,6H2,1-3H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRBLHXLAQSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)CC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4760376.png)

![N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4760394.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)
![4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4760417.png)
![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)
![4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4760446.png)

![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
